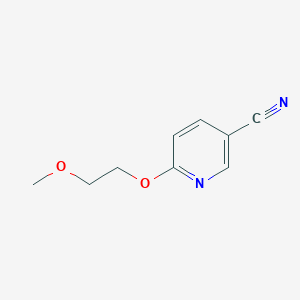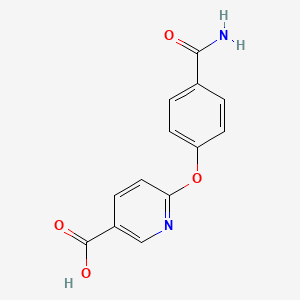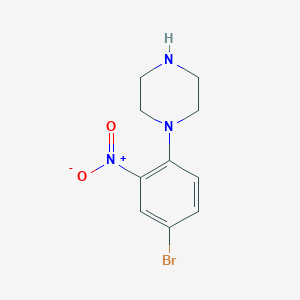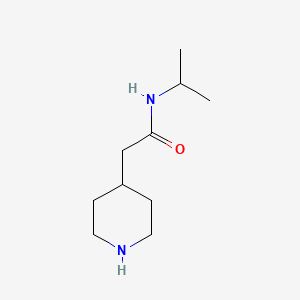![molecular formula C11H16N4 B3072640 3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺 CAS No. 1016815-84-1](/img/structure/B3072640.png)
3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺
描述
“3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Synthesis Analysis
The synthesis of triazole derivatives often involves aromatic nucleophilic substitution . For instance, a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
Triazole compounds, including “3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities .科学研究应用
合成和表征
- 3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺用于合成各种杂环化合物。它通过氰基乙酰化反应形成 1,2,3-三唑并[4,5-b]吡啶和吡唑并[4,3-b]吡啶,然后对氰基乙酰胺进行后续环化,从而在其中起着不可或缺的作用 (Ibrahim 等人,2011)。
- 三唑并吡啶衍生物的结构和光谱性质(包括 3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺)已经过研究。这些化合物表现出独特的 FTIR、FT-拉曼光谱和 X 射线衍射图谱,表明它们具有独特的分子结构 (Dymińska 等人,2022)。
在有机发光二极管中的应用
- 3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺的衍生物,如 TPATP 和 TPAPTP,用于制造红色磷光有机发光二极管 (PhOLED)。这些材料增强了电子和空穴传输,有助于提高 OLED 的效率和性能 (Kang 等人,2017)。
除草活性
- 取代的 N-芳基[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺化合物,包括 3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺的变体,已显示出对广谱植被的显着除草活性,且施用量低。这表明其在农业应用中的潜力 (Moran,2003)。
抗菌特性
- 由 3-甲基-1-([1,2,4]三唑并[4,3-a]吡啶-3-基)丁-1-胺合成的化合物已证明具有强大的抗菌性能。这包括对各种细菌和真菌菌株的功效,表明在开发新的抗菌剂方面具有潜力 (Prakash 等人,2011)。
未来方向
Triazole compounds have shown promise in a variety of applications, particularly in the field of medicinal chemistry . Future research could focus on exploring the potential of “3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine” in various biological applications, as well as further investigating its synthesis, properties, and mechanism of action.
作用机制
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and antitubercular effects .
Mode of Action
Triazole compounds, which share a similar structure, are known to bind in the biological system with a variety of enzymes and receptors . This binding can lead to specific interactions with different target receptors , potentially altering their function and leading to various biological effects.
Biochemical Pathways
Compounds with a similar triazole nucleus have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines , which may provide some insights into the potential pharmacokinetic properties of the compound .
Result of Action
Compounds with a similar triazole nucleus have been associated with a wide range of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
The biochemical properties of 3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine are largely determined by its interactions with various biomolecules. The compound’s ability to form hydrogen bonds allows it to interact with different target receptors
Cellular Effects
Similar compounds have been shown to exhibit antiproliferative activities against certain cancer cell lines . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an area of active research.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules and possible enzyme inhibition or activation
属性
IUPAC Name |
3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-8(2)7-9(12)11-14-13-10-5-3-4-6-15(10)11/h3-6,8-9H,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STGGMMMPXMVMBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-([4-(Trifluoromethoxy)benzyl]thio)propanoic acid](/img/structure/B3072566.png)



![2-Ethoxy-6-[(propylamino)methyl]phenol](/img/structure/B3072581.png)



![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)

